molecular formula C11H16ClNO2 B2930087 2-Amino-4-phenylpentanoic acid hydrochloride CAS No. 2171603-29-3

2-Amino-4-phenylpentanoic acid hydrochloride

Cat. No.: B2930087
CAS No.: 2171603-29-3
M. Wt: 229.7
InChI Key: HADFKFVWCFIZIJ-UHFFFAOYSA-N
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Description

2-Amino-4-phenylpentanoic acid hydrochloride is a protected amino acid derivative with the CAS registry number 2171603-29-3 and a molecular formula of C 11 H 16 ClNO 2 . It has a molecular weight of 229.70 . The compound features a pentanoic acid backbone substituted with an amino group at the 2-position and a phenyl group at the 4-position, presented as its stable hydrochloride salt. As a non-natural amino acid analog, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It is primarily used in the design and solid-phase synthesis of novel peptides and peptidomimetics. The structural motif of a hydrophobic phenyl side chain branching from the central carbon skeleton makes it a candidate for probing enzyme active sites, such as those of proteases and racemases, and for studying structure-activity relationships (SAR). Researchers may also employ it to create custom amino acid scaffolds for investigating metabolic pathways or for the development of potential pharmaceutical agents. The hydrochloride salt form enhances the compound's stability and solubility in various experimental aqueous systems. This product is provided exclusively for research purposes in laboratory settings. It is not intended for human or veterinary diagnostic use, therapeutic application, or any form of personal consumption. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-phenylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADFKFVWCFIZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenylpentanoic acid hydrochloride typically involves the reaction of 4-phenylbutyric acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenylpentanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-4-phenylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

  • Backbone Variations: While this compound has a pentanoic acid backbone, analogs like 2-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride (propanoic acid) and methyl 4-amino-4-methylpentanoate hydrochloride (esterified pentanoic acid) exhibit shorter carbon chains or ester modifications. These changes influence solubility and metabolic stability .
  • Substituent Effects : The phenyl group in the target compound is replaced with functional groups like methylsulfanyl (electron-rich) in , ethynyl (reactive alkyne) in , or methanesulfonyl (electron-withdrawing) in . Such substitutions alter electronic properties, impacting binding affinity in biological systems.
  • Salt Form and Stability: Most compounds are hydrochloride salts, but storage conditions vary.

Physicochemical Properties

  • Molecular Weight: The target compound (MW ~237.7) is heavier than methyl 4-amino-4-methylpentanoate hydrochloride (MW 181.66) due to its extended carbon chain and phenyl group .
  • Melting Points: 2-Amino-4'-chloroacetophenone Hydrochloride has a notably high melting point (262°C), likely due to strong intermolecular interactions from the chloro and ketone groups .

Q & A

Q. What experimental strategies ensure high purity of 2-Amino-4-phenylpentanoic acid hydrochloride during synthesis?

  • Methodological Answer: Purity assurance begins with controlled recrystallization using solvents like ethanol/water mixtures to remove impurities. Post-synthesis, employ reversed-phase HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and a mobile phase of methanol-phosphate buffer (30:70 v/v) to assess purity, as validated for structurally similar amino acid derivatives . Elemental analysis (C, H, N) should align with theoretical values (±0.3%). Monitor drying conditions to minimize residual solvents; ≤5% loss on drying under vacuum (40°C, 24 hrs) is acceptable .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer: Store in airtight, desiccated containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation. Stability studies on similar hydrochlorides show decomposition above 40°C, necessitating cold storage . For long-term stability, monitor pH in solution (target pH 4–6) and avoid prolonged exposure to light, which accelerates racemization in aromatic amino acids .

Q. What analytical techniques are essential for initial characterization?

  • Methodological Answer: Combine spectroscopic and chromatographic methods:
  • NMR (¹H/¹³C): Confirm backbone structure and detect chiral purity. For example, α-proton signals in D₂O should appear at δ 3.8–4.2 ppm for non-racemized samples .
  • HPLC-UV: Use 207 nm detection (optimized for amine hydrochlorides) to quantify purity and identify byproducts .
  • Melting Point (mp): Compare observed mp (e.g., 247–249°C) with literature values; deviations >2°C suggest impurities .

Advanced Research Questions

Q. How can deuterated analogs of this compound be utilized in pharmacokinetic studies?

  • Methodological Answer: Synthesize deuterated derivatives (e.g., 4-Amino-1-pentanol-d4 Hydrochloride analogs) as internal standards for LC-MS quantification. These isotopologues minimize matrix effects and improve detection limits in plasma/brain tissue. Validate methods per ICH guidelines, ensuring ≤15% RSD in intraday/interday precision . Traceability to pharmacopeial standards (USP/EP) enhances regulatory compliance .

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data for derivatives?

  • Methodological Answer: Contradictions in NMR/IR data often arise from solvation or tautomeric forms. For example, unexpected carbonyl signals may indicate keto-enol tautomerism. To resolve:
  • Perform variable-temperature NMR to identify dynamic equilibria.
  • Cross-validate with X-ray crystallography (for crystalline derivatives).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and rule out adducts .

Q. How to optimize this compound’s efficiency in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer: Pre-activate the carboxyl group using HBTU/HOBt in DMF (2 eq.) for 30 min at 0°C. Coupling efficiency (>95%) is confirmed via Kaiser test. For sterically hindered residues (e.g., 4-phenyl substitution), extend reaction time to 2 hrs and use microwave-assisted SPPS (50°C, 20 W) to enhance yields . Monitor racemization via Marfey’s reagent and chiral HPLC .

Q. What methodologies assess batch-to-batch variability in industrial-scale synthesis?

  • Methodological Answer: Implement a quality-by-design (QbD) approach:
  • Critical Quality Attributes (CQAs): Purity (HPLC ≥96%), residual solvents (GC-MS), and chiral integrity (polarimetry).
  • Process Analytical Technology (PAT): Use inline FTIR to monitor reaction endpoints.
  • Statistical tools (e.g., PCA) analyze historical batch data to identify variability sources, such as inconsistent HCl stoichiometry during salt formation .

Data Contradiction Analysis

Q. How to address inconsistent melting points in synthesized batches?

  • Methodological Answer: Deviations >3°C from literature values (e.g., 247–249°C ) suggest impurities or polymorphic forms. Steps:

Perform DSC to detect polymorphs (endothermic peaks vary by crystal form).

Recrystallize from alternative solvents (e.g., acetonitrile vs. ethanol) to isolate stable polymorphs.

Use TGA to rule out solvent inclusion (weight loss >1% indicates trapped solvents) .

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